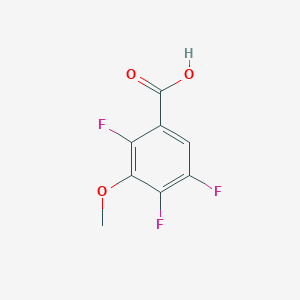

2,4,5-Trifluoro-3-methoxybenzoic acid

Description

The exact mass of the compound 2,4,5-Trifluoro-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,5-Trifluoro-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluoro-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJHZWWMKFQKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286858 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-65-1 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,5-Trifluoro-3-methoxybenzoic acid CAS number 112811-65-1 properties

CAS Number: 112811-65-1

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications. Safety and handling protocols are also outlined. This guide is intended for researchers, chemists, and professionals in drug development and material science who utilize this versatile chemical intermediate.

Physicochemical Properties

2,4,5-Trifluoro-3-methoxybenzoic acid is a white to almost white crystalline powder.[1] Its core structure consists of a benzoic acid scaffold substituted with three fluorine atoms and a methoxy group, which impart unique reactivity and biological activity to its derivatives.[1] The trifluoromethyl group contributes to increased lipophilicity, a valuable property in drug design.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 112811-65-1 | [1][2] |

| Molecular Formula | C₈H₅F₃O₃ | [1][2] |

| Linear Formula | HC₆F₃(OCH₃)CO₂H | |

| Molecular Weight | 206.12 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 105-112 °C (lit.)[3] 116-119 °C[1] | [1][3] |

| Purity | ≥95%, ≥98% (GC)[1] | [1] |

| Density | 1.472 g/mL at 25 °C (lit.) | [3] |

| IUPAC Name | 2,4,5-trifluoro-3-methoxybenzoic acid | [2] |

| Synonyms | 2,4,5-Trifluoro-m-anisic acid | [1] |

| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [2] |

| SMILES | COc1c(F)c(F)cc(C(O)=O)c1F |

Spectroscopic Data

Detailed spectroscopic data for 2,4,5-Trifluoro-3-methoxybenzoic acid, including ¹³C NMR, ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are available through chemical suppliers like ChemicalBook.[4] This information is crucial for structure confirmation and quality control during synthesis and use.

Synthesis and Reactivity

2,4,5-Trifluoro-3-methoxybenzoic acid is primarily used as a building block in more complex chemical syntheses. Its reactivity is centered around the carboxylic acid group and the potential for aromatic substitution reactions.

Several patented methods describe the synthesis of this compound, often as a precursor to its acyl chloride, 2,4,5-trifluoro-3-methoxybenzoyl chloride, which is a key intermediate for fluoroquinolone antibiotics.[5] A common synthetic approach starts from tetrafluorophthalic acid or tetrachlorophthalic anhydride.[5][6]

A generalized synthetic pathway is outlined below.

Experimental Protocols

The following protocols are generalized from patented industrial preparation methods.[5][6][7] Researchers should consult the specific patents for detailed stoichiometry and safety procedures.

Step 1: Preparation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid

-

Defluorination/Hydroxylation: Tetrafluorophthalic acid is reacted with an alkali (e.g., sodium hydroxide) in a suitable solvent like water or dimethyl sulfoxide.[6] This step involves a defluorination-hydroxylation reaction.

-

Decarboxylation: The resulting reaction mixture is acidified. The acidification step induces decarboxylation, yielding 2,4,5-trifluoro-3-hydroxybenzoic acid.[5][6]

-

Extraction: The product is then extracted from the aqueous solution using an organic solvent such as ethyl acetate.[6]

Step 2: Methylation to form 2,4,5-Trifluoro-3-methoxybenzoic Acid

-

Reaction: The intermediate, 2,4,5-trifluoro-3-hydroxybenzoic acid, is methylated. Common methylating agents include dimethyl sulfate or dimethyl carbonate.[5][6] The reaction is typically carried out in a solvent such as acetone or dimethylformamide in the presence of a base like potassium carbonate.[7]

-

Conditions: The methylation reaction temperature can range from 100-200 °C, with reaction times of 5-11 hours.[6]

-

Workup: After the reaction, the solvent is removed. The residue is hydrolyzed with an alkali solution, followed by acidification to precipitate the final product, 2,4,5-trifluoro-3-methoxybenzoic acid.[5][6] The product is then collected, for example, by filtration and drying.

Applications

The unique arrangement of fluoro and methoxy groups makes this compound a valuable intermediate in several fields.[1] Its primary applications stem from its role as a precursor to biologically active molecules.

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of fluoroquinolone antibacterial agents, including Gatifloxacin and Moxifloxacin.[5] The compound is also used in research for pharmaceuticals targeting inflammation and pain relief.[1]

-

Agrochemicals: It serves as a precursor in the formulation of effective herbicides and pesticides.[1]

-

Material Science: The compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance, which is vital for high-performance materials in the electronics and automotive sectors.[1]

-

Analytical Chemistry & Research: It can be used as a standard reference material in chromatographic techniques and as a general reagent for studying reaction mechanisms.[1] It has been used to synthesize organotin(IV) complexes and quinolone derivatives.[3]

Safety and Handling

2,4,5-Trifluoro-3-methoxybenzoic acid is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE).

| Safety Information | Details | Source(s) |

| Signal Word | Warning | |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |

| Target Organs | Respiratory system | |

| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves | |

| Storage | Store at room temperature. | [1] |

| Storage Class Code | 11 - Combustible Solids |

Conclusion

2,4,5-Trifluoro-3-methoxybenzoic acid (CAS 112811-65-1) is a highly functionalized chemical intermediate with significant industrial importance. Its utility in the synthesis of vital pharmaceuticals and advanced agrochemicals underscores its value in modern chemistry. The synthetic routes are well-established, though they require careful handling of hazardous materials. This guide provides a foundational understanding for professionals working with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]

- 4. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR spectrum [chemicalbook.com]

- 5. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 6. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]

- 7. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific characteristics relevant to its reactivity and biological applications.

Core Physicochemical Data

The following table summarizes the key quantitative and qualitative data available for 2,4,5-Trifluoro-3-methoxybenzoic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₃ | [1] |

| Molecular Weight | 206.12 g/mol | [1][2][3] |

| CAS Number | 112811-65-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 105 - 119 °C (Note: A range is reported across different suppliers, e.g., 105-112 °C and 116-119 °C) | [1][2][4] |

| Purity | Typically ≥95% or ≥98% (by GC) | [1][2] |

| Computed logP | 1.7 | [3] |

| Solubility | Described as soluble in various organic solvents.[1] Quantitative water solubility data is not readily available. | |

| pKa | Experimental data not found. The acidity is influenced by the competing effects of the electron-withdrawing fluoro groups and the electron-donating methoxy group. | |

| Boiling Point | Data not available. The compound is expected to decompose upon heating before boiling at atmospheric pressure. |

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties of benzoic acid derivatives are outlined below. While specific protocols for 2,4,5-Trifluoro-3-methoxybenzoic acid are not published in detail, these standard methods are applicable.

2.1. Determination of Melting Point

The melting point is determined using a standard capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the dried, crystalline 2,4,5-Trifluoro-3-methoxybenzoic acid is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to approximately 15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

2.2. Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), capillary column suitable for acidic compounds (e.g., DB-FFAP or similar), autosampler, data acquisition system.

-

Procedure:

-

Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the compound in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization (e.g., methylation to form the methyl ester) may be required to improve peak shape and volatility.

-

Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Program: An initial temperature of ~100 °C, held for 2 minutes, then ramped at 10 °C/min to a final temperature of 240 °C, and held for 5-10 minutes.

-

-

Analysis: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Data Interpretation: The resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

2.3. Assay by Acid-Base Titration

This method determines the percentage of acidic substance by titrating with a standardized base.

-

Apparatus: Analytical balance, burette (50 mL), volumetric flask, pH meter or chemical indicator (e.g., phenolphthalein).

-

Reagents: Standardized 0.1 N Sodium Hydroxide (NaOH) solution, neutralized ethanol.

-

Procedure:

-

Approximately 200-250 mg of 2,4,5-Trifluoro-3-methoxybenzoic acid is accurately weighed.

-

The sample is dissolved in 25-50 mL of warm ethanol, previously neutralized to the phenolphthalein endpoint.[5]

-

A few drops of phenolphthalein indicator are added to the sample solution.

-

The solution is titrated with the standardized 0.1 N NaOH solution from the burette until a persistent faint pink color is observed.[5]

-

The volume of NaOH solution used is recorded.

-

The assay is calculated using the formula: % Assay = (V * N * MW) / (W * 10) Where:

-

V = Volume of NaOH used (mL)

-

N = Normality of the NaOH solution

-

MW = Molecular weight of the acid (206.12 g/mol )

-

W = Weight of the sample (g)

-

-

Visualization of Synthetic and Purification Workflow

2,4,5-Trifluoro-3-methoxybenzoic acid is a synthetic intermediate. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification, based on common organic chemistry techniques and information derived from synthesis patents.[6][7]

Caption: Generalized workflow for the synthesis and purification of 2,4,5-Trifluoro-3-methoxybenzoic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1 [sigmaaldrich.com]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5 [chemicalbook.com]

- 5. fao.org [fao.org]

- 6. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]

- 7. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

2,4,5-Trifluoro-3-methoxybenzoic acid molecular weight and formula

An In-depth Technical Guide on 2,4,5-Trifluoro-3-methoxybenzoic Acid

This technical guide provides essential information regarding the chemical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

2,4,5-Trifluoro-3-methoxybenzoic acid is a substituted benzoic acid derivative. The presence of three fluorine atoms and a methoxy group on the benzene ring significantly influences its chemical reactivity and physical properties. These substitutions are crucial for its application as an intermediate in the synthesis of various organic molecules.

Quantitative Data Summary

The fundamental molecular properties of 2,4,5-Trifluoro-3-methoxybenzoic acid are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C8H5F3O3 | [1][2][3] |

| Molecular Weight | 206.12 g/mol | [1][2][3] |

| CAS Number | 112811-65-1 | [1] |

| Melting Point | 105-112 °C | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2,4,5-Trifluoro-3-methoxybenzoic acid are typically found in peer-reviewed chemical literature. One common synthetic route involves the multi-step modification of a fluorinated benzene precursor, followed by carboxylation. Characterization and purity assessment are generally performed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For specific, validated experimental methodologies, consulting primary research articles or chemical synthesis databases is recommended.

Structural and Elemental Composition

The structural arrangement of atoms within 2,4,5-Trifluoro-3-methoxybenzoic acid is key to its chemical behavior. The following diagram illustrates the elemental components that constitute the molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]

In-Depth Technical Guide on the Solubility of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trifluoro-3-methoxybenzoic acid. While specific quantitative solubility data for this compound is limited in publicly available literature, this document compiles qualitative information and presents quantitative data for structurally analogous compounds to offer valuable insights for its use in research, synthesis, and drug development. Furthermore, detailed experimental protocols for solubility determination are provided.

Introduction to 2,4,5-Trifluoro-3-methoxybenzoic Acid

2,4,5-Trifluoro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring three fluorine atoms and a methoxy group on the benzene ring, imparts unique electronic and physicochemical properties. These characteristics are known to influence its reactivity and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of fluorine atoms can enhance metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery.

Solubility Profile

Data Presentation

Table 1: Qualitative Solubility of 2,4,5-Trifluoro-3-methoxybenzoic Acid and Quantitative Solubility of Structurally Similar Compounds.

| Solvent | 2,4,5-Trifluoro-3-methoxybenzoic Acid (Qualitative) | 4-Methoxybenzoic Acid (Mole Fraction, x) | 4-Fluorobenzoic Acid (Qualitative) |

| Alcohols | |||

| Methanol | Soluble | 0.2838 (298.15 K) | Soluble |

| Ethanol | Soluble | 0.2245 (298.15 K) | Soluble |

| 1-Butanol | Soluble | 0.1556 (298.15 K)[1] | Soluble |

| Isobutanol | Likely Soluble | 0.1356 (298.15 K)[1] | Likely Soluble |

| 1-Pentanol | Likely Soluble | 0.1261 (298.15 K)[1] | Likely Soluble |

| Ethylene Glycol | Likely Soluble | 0.0224 (298.15 K)[1] | Likely Soluble |

| Ketones | |||

| Acetone | Soluble | 0.4501 (298.15 K) | Soluble |

| Cyclohexanone | Soluble | 0.5367 (298.15 K) | Soluble |

| Esters | |||

| Ethyl Acetate | Soluble | 0.3609 (298.15 K) | Soluble |

| Ethers | |||

| Tetrahydrofuran | Soluble | 0.5691 (298.15 K) | Soluble |

| Aromatic Hydrocarbons | |||

| Toluene | Soluble | 0.1522 (298.15 K) | Soluble |

| Benzene | Soluble | 0.1956 (298.15 K) | Soluble |

| Chlorinated Solvents | |||

| Dichloromethane | Likely Soluble | 0.3702 (298.15 K) | Likely Soluble |

| Water | |||

| Cold Water | Sparingly Soluble | 0.0003 (298.15 K) | Very Slightly Soluble[2] |

| Hot Water | Slightly Soluble | - | Freely Soluble[2] |

Note: The qualitative solubility information for 2,4,5-Trifluoro-3-methoxybenzoic acid is inferred from general statements about its properties. The quantitative data for 4-methoxybenzoic acid is provided as a reference.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like 2,4,5-Trifluoro-3-methoxybenzoic acid.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

2,4,5-Trifluoro-3-methoxybenzoic acid (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,4,5-Trifluoro-3-methoxybenzoic acid to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Analysis: Determine the concentration of the solute in the filtrate using a suitable analytical method as described below.

Analytical Methods for Concentration Determination

3.2.1. Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation.

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature that is below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, continue to dry the vial containing the solid residue to a constant weight.

-

Cool the vial in a desiccator before each weighing to prevent moisture absorption.

-

The mass of the dissolved solute is the final constant weight of the vial minus the initial weight of the empty vial. The mass of the solvent is the weight of the solution minus the mass of the solute.

-

Calculate the solubility in desired units (e.g., g/100 g solvent, mol/L).

3.2.2. UV-Vis Spectrophotometry

This method is suitable if the solute has a significant chromophore that absorbs in the UV-Vis region.

Procedure:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of 2,4,5-Trifluoro-3-methoxybenzoic acid of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by applying the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination.

References

2,4,5-Trifluoro-3-methoxybenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4,5-Trifluoro-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols for thermal analysis, and a representative synthetic pathway.

Physicochemical Properties

2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its physical properties are crucial for its handling, reaction optimization, and characterization.

Data Summary

The quantitative physicochemical data for 2,4,5-Trifluoro-3-methoxybenzoic acid are summarized in the table below. It is important to note that different sources report slightly different melting point ranges, which can be attributed to variations in purity and analytical methods.

| Property | Value | Source(s) |

| Melting Point | 116 - 119 °C | Chem-Impex[1] |

| 105 - 112 °C (lit.) | Sigma-Aldrich, ChemicalBook[2][3] | |

| Boiling Point | Data not readily available | N/A |

| Molecular Formula | C₈H₅F₃O₃ | PubChem[4] |

| Molecular Weight | 206.12 g/mol | PubChem[4] |

| CAS Number | 112811-65-1 | PubChem[4] |

| Appearance | White to almost white powder or crystals | Chem-Impex[1] |

| Purity | ≥ 95% | Sigma-Aldrich, Chem-Impex[1][2] |

| Synonyms | 2,4,5-Trifluoro-m-anisic acid | Chem-Impex[1] |

Note: The boiling point for this compound is not consistently reported in standard chemical literature, likely due to its high melting point and potential for decomposition at elevated temperatures.

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[5] The following sections describe standard laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[6]

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample becomes liquid is recorded as the melting point range.[7] A narrow range (0.5-1.0°C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[5][6]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a heating block (e.g., a Mel-Temp or Thiele tube apparatus) adjacent to a calibrated thermometer or temperature sensor.[7]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]

-

Observation: The temperatures at which melting begins and is complete are precisely recorded. This provides the melting point range.

Boiling Point Determination (Microscale/Thiele Tube Method)

For determining the boiling point of small quantities of liquid, the microscale method using a Thiele tube is efficient and requires minimal sample.[9]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[10] At this temperature, a rapid and continuous stream of bubbles will emerge from a small, inverted capillary tube submerged in the heated liquid.

Methodology:

-

Sample Preparation: Approximately 0.5 mL of the liquid is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9][11]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[10]

-

Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. When a continuous and rapid stream of bubbles emerges, the liquid has reached its boiling point.

-

Recording: The heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11]

Synthesis Pathway Visualization

2,4,5-Trifluoro-3-methoxybenzoic acid is an important building block in organic synthesis. One common industrial preparation involves the methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid.[12] The logical workflow for this synthesis step is illustrated below.

Caption: Key step in the industrial synthesis of the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1 [sigmaaldrich.com]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]

- 4. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

Spectroscopic Profile of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 2,4,5-Trifluoro-3-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral information and the methodologies used for its acquisition.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy for 2,4,5-Trifluoro-3-methoxybenzoic acid.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.35 - 7.15 | m |

| Methoxy-H | ~3.9 | s |

| Carboxylic Acid-H | > 10 | br s |

| ¹³C NMR | Chemical Shift (ppm) | Description |

| C=O | > 165 | Carboxylic Acid |

| C-F | 140 - 160 | Aromatic |

| C-O | ~150 | Aromatic |

| C-C | 110 - 130 | Aromatic |

| O-CH₃ | ~60 | Methoxy |

| ¹⁹F NMR | Chemical Shift (ppm) |

| Aromatic-F | -110 to -150 |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3300 - 2500 (broad) | Carboxylic Acid |

| C-H Stretch | ~2950 | Methoxy |

| C=O Stretch | ~1700 | Carboxylic Acid |

| C=C Stretch | 1600 - 1450 | Aromatic Ring |

| C-F Stretch | 1250 - 1000 | Aryl Fluoride |

| C-O Stretch | ~1200 | Aryl Ether |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,4,5-Trifluoro-3-methoxybenzoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 9.4 T (400 MHz for ¹H).

Data Acquisition and Processing:

-

¹H NMR: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Proton-decoupled spectra were obtained. Chemical shifts are reported in ppm relative to the solvent peak.

-

¹⁹F NMR: Spectra were acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard, typically CFCl₃.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid 2,4,5-Trifluoro-3-methoxybenzoic acid was placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.

Data Acquisition: The spectrum was recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was collected prior to the sample measurement and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 2,4,5-Trifluoro-3-methoxybenzoic acid.

Caption: Workflow for Spectral Analysis.

In-Depth NMR Analysis of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide for Researchers

An authoritative guide to the ¹H and ¹³C NMR spectra of the key pharmaceutical intermediate, 2,4,5-Trifluoro-3-methoxybenzoic acid. This document provides a comprehensive analysis of its spectral data, detailed experimental protocols, and visual representations of its molecular structure and NMR correlations, intended for researchers, scientists, and professionals in drug development.

Introduction

2,4,5-Trifluoro-3-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of certain quinolone antibiotics. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new synthetic routes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. This technical guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of 2,4,5-Trifluoro-3-methoxybenzoic acid, offering a valuable resource for scientists and researchers.

Molecular Structure and NMR Signal Assignment

The molecular structure of 2,4,5-Trifluoro-3-methoxybenzoic acid, with the IUPAC name 2,4,5-trifluoro-3-methoxybenzoic acid and CAS number 112811-65-1, gives rise to a distinct set of signals in its NMR spectra. The assignments of these signals are based on the chemical environment of each nucleus.

Caption: Chemical structure of 2,4,5-Trifluoro-3-methoxybenzoic acid.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4,5-Trifluoro-3-methoxybenzoic acid is characterized by signals corresponding to the aromatic proton, the methoxy group protons, and the carboxylic acid proton.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | ~11-13 | Broad Singlet | 1H | - |

| Ar-H | 7.2 - 7.5 | Multiplet | 1H | J(H-F) |

| -OCH₃ | ~4.0 | Singlet | 3H | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic proton will exhibit coupling to the adjacent fluorine atoms.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.

| Signal Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=O | ~165 | - |

| C-F | 140 - 160 | Large ¹J(C-F) |

| C-O | ~140 | |

| C-C (Aromatic) | 110 - 130 | |

| -OCH₃ | ~60 |

Note: The carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants. Carbons further away will show smaller couplings.

Experimental Protocols

The following provides a typical methodology for acquiring ¹H and ¹³C NMR spectra of 2,4,5-Trifluoro-3-methoxybenzoic acid.

Sample Preparation:

-

Weigh approximately 10-20 mg of 2,4,5-Trifluoro-3-methoxybenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer and Parameters:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: Approximately 250 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

Caption: A generalized workflow for NMR analysis.

Interpretation of Spectra and Structural Insights

The ¹H NMR spectrum will clearly show a singlet for the methoxy protons, confirming the presence of the -OCH₃ group. The aromatic proton's multiplicity will be complex due to coupling with the neighboring fluorine atoms (²J(H-F) and ³J(H-F)). The broad singlet for the carboxylic acid proton is typical and its chemical shift can be concentration-dependent.

In the ¹³C NMR spectrum, the number of signals in the aromatic region will confirm the substitution pattern. The large C-F coupling constants are diagnostic for carbons directly attached to fluorine. The chemical shift of the methoxy carbon will be in the expected region for such a group.

Caption: Key spin-spin coupling in the ¹H NMR spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of 2,4,5-Trifluoro-3-methoxybenzoic acid provide unambiguous confirmation of its structure. This technical guide serves as a comprehensive reference for the interpretation of its NMR data, which is essential for quality assurance and synthetic applications in the pharmaceutical and chemical industries. The detailed experimental protocol provides a solid foundation for obtaining high-quality spectra for this and similar compounds.

A Technical Guide to the ¹⁹F NMR Spectroscopic Analysis of Trifluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and materials sciences. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—make it highly sensitive for NMR detection.[1][2] For scientists working with fluorinated compounds, such as trifluorinated benzoic acids, ¹⁹F NMR offers a direct, high-resolution window into their molecular structure and environment.

Trifluoromethyl (-CF₃) groups are prevalent in drug candidates due to their ability to modulate key properties like metabolic stability, lipophilicity, and binding affinity. Consequently, a robust understanding of their analytical characterization is critical. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the ¹⁹F NMR analysis of trifluoromethylbenzoic acid isomers, common scaffolds in medicinal chemistry.

Core Principles: Chemical Shifts and Coupling Constants

The utility of ¹⁹F NMR stems from its expansive chemical shift range, which is significantly wider than that of ¹H NMR, spanning up to 800 ppm.[2] This large dispersion minimizes signal overlap, even in complex mixtures, making spectral assignment more straightforward.[3] For organofluorine compounds, the typical range is narrower but still extensive, with trifluoromethyl groups on aromatic rings appearing in a characteristic region.[2]

The precise chemical shift (δ) of a -CF₃ group is highly sensitive to its electronic environment, influenced by the substitution pattern on the benzoic acid ring. The position of the carboxyl group relative to the trifluoromethyl group (ortho, meta, or para) creates distinct electronic environments, resulting in unique and predictable chemical shifts for each isomer.

In addition to chemical shifts, spin-spin coupling (J-coupling) provides valuable structural information. The ¹⁹F nuclei in a -CF₃ group couple with adjacent ¹³C and ¹H nuclei, and the magnitude of these coupling constants (measured in Hertz, Hz) can confirm connectivity and provide insight into molecular geometry.

Data Presentation: Spectroscopic Parameters

The quantitative data derived from ¹⁹F NMR analysis are crucial for structural confirmation. The tables below summarize the typical chemical shifts and key coupling constants for the three isomers of trifluoromethylbenzoic acid.

Table 1: Typical ¹⁹F NMR Chemical Shifts of Trifluoromethylbenzoic Acid Isomers

| Compound | Isomer Position | ¹⁹F Chemical Shift (δ) in DMSO-d₆ (ppm) | ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) |

| 2-(Trifluoromethyl)benzoic acid | Ortho | ca. -60 to -63 | -62.87[4] |

| 3-(Trifluoromethyl)benzoic acid | Meta | -61.56[4] | ca. -62 to -63 |

| 4-(Trifluoromethyl)benzoic acid | Para | -61.56[4] | ca. -62 to -63 |

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Values can vary slightly based on concentration, temperature, and the precise pH of the sample.

Table 2: Typical ¹⁹F-¹³C J-Coupling Constants in Aromatic Trifluoromethyl Groups

| Coupling | Description | Typical Magnitude (Hz) |

| ¹J(C-F) | One-bond coupling within the -CF₃ group | ~272[4] |

| ²J(C-F) | Two-bond coupling to the ipso-carbon (C-CF₃) | ~32[4] |

| ³J(C-F) | Three-bond coupling to the ortho-carbons | ~4[4] |

| ⁴J(C-F) | Four-bond coupling to the meta-carbons | < 1 (often not resolved) |

Note: Long-range coupling to the para-carbon (⁵J) and to protons on the aromatic ring (⁴J and ⁵J) are typically very small and often not observed.

Visualizing Spectroscopic Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the relationship between chemical structure and NMR data.

Caption: Relationship between isomer structure and ¹⁹F chemical shift.

Experimental Protocols

A standardized and carefully executed protocol is essential for acquiring high-quality, reproducible ¹⁹F NMR data.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices for benzoic acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for minimizing hydrogen bonding variability of the carboxylic acid proton.

-

Concentration : Prepare the sample at a concentration of approximately 5-20 mg/mL. For quantitative analysis, the concentration should be known accurately.

-

Filtration : To ensure the best possible resolution and avoid issues with spectrometer shimming, the solution should be free of particulate matter. Filter the sample through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry NMR tube.

-

Volume : The final solution volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm (approximately 0.6-0.7 mL for a standard 5 mm tube).

NMR Data Acquisition

The following parameters are a general guide for a modern NMR spectrometer (e.g., 400 MHz).

-

Experiment : A standard 1D ¹⁹F experiment with proton decoupling is typically sufficient. Inverse-gated decoupling should be used for accurate integration in quantitative measurements.

-

Pulse Angle : Use a 90° pulse angle to maximize the signal-to-noise ratio.

-

Spectral Width (SW) : The ¹⁹F chemical shift range is broad. A spectral width of at least 200 ppm (e.g., centered at -100 ppm) is a safe starting point to ensure all signals are captured.

-

Relaxation Delay (D1) : For qualitative analysis, a D1 of 1-2 seconds is usually adequate. For accurate quantitative results, a longer delay is critical to allow for full relaxation of the nuclei. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei being studied. A D1 of 20 seconds is a robust value for many small fluorinated molecules.[3]

-

Number of Scans (NS) : Due to the high sensitivity of ¹⁹F, 4 to 16 scans are often sufficient for a qualitative spectrum. For dilute samples or quantitative analysis, more scans (64, 128, or more) may be necessary to improve the signal-to-noise ratio.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Caption: Standard workflow for ¹⁹F NMR from sample to spectrum.

Data Processing

-

Fourier Transform (FT) : The raw data, or Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction : The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode. A flat baseline is then established across the spectrum for accurate integration. Modern NMR software often has automated routines for these steps.

-

Referencing : The chemical shift axis must be referenced. While CFCl₃ (0 ppm) is the primary standard, it is volatile and not always practical. A common secondary internal or external standard is trifluoroacetic acid (TFA), which has a chemical shift of approximately -76.55 ppm relative to CFCl₃.[5] Indirect referencing using the deuterium lock signal of the solvent is also a common and convenient method.

Advanced Analysis: Through-Bond Couplings

For unambiguous structural confirmation, observing the J-coupling between the ¹⁹F nuclei and the carbon atoms of the benzoic acid ring can be highly informative. This is typically achieved through ¹³C NMR spectroscopy, where the signals for the fluorinated carbons appear as quartets due to coupling with the three fluorine atoms.

Caption: Visualization of through-bond J-coupling interactions.

Conclusion

¹⁹F NMR spectroscopy is a cornerstone technique for the analysis of fluorinated molecules. For trifluorinated benzoic acids, it provides a rapid and highly sensitive method for confirming identity, assessing purity, and understanding the electronic environment of the critical -CF₃ moiety. By following standardized experimental protocols and understanding the principles of chemical shifts and coupling constants, researchers can leverage this technique to its full potential, accelerating research and development in medicinal chemistry and beyond.

References

Crystal Structure of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and biological significance of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules, most notably quinolone antibiotics. The presence of fluorine atoms and a methoxy group on the benzene ring significantly influences the physicochemical properties of the molecule, such as its lipophilicity and binding interactions with biological targets. This guide details the known synthesis protocols, provides an overview of its structural analysis through X-ray crystallography, and discusses its role in the development of potent antibacterial agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 206.12 g/mol | --INVALID-LINK-- |

| Melting Point | 105-112 °C | --INVALID-LINK-- |

| CAS Number | 112811-65-1 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Synthesis and Crystallization

Synthesis Protocols

Several synthetic routes for the preparation of 2,4,5-Trifluoro-3-methoxybenzoic acid have been reported, primarily in patent literature. A common strategy involves the multi-step conversion of tetrachlorophthalic anhydride.

Example Protocol:

A widely cited industrial preparation method involves the following key steps:

-

Imidization: Reaction of tetrachlorophthalic anhydride with methylamine to yield N-methyl tetrachlorophthalimide.

-

Fluorination: Substitution of chlorine atoms with fluorine using an alkali metal fluoride, such as potassium fluoride, to produce N-methyl tetrafluorophthalimide.

-

Hydrolysis and Decarboxylation: Ring opening and hydrolysis with sodium hydroxide, followed by decarboxylation and acidification to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.

-

Methylation: Methylation of the hydroxyl group using a methylating agent like dimethyl sulfate to form 2,4,5-Trifluoro-3-methoxybenzoic acid.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system.

Single Crystal Growth for X-ray Crystallography

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. The vessel should be loosely covered to control the rate of evaporation.

-

Vapor Diffusion: Place a solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Slow Cooling: A saturated solution at a higher temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Crystal Structure Analysis

While the full crystal structure of the free 2,4,5-Trifluoro-3-methoxybenzoic acid is not publicly available, its structure has been elucidated as a ligand in metal complexes. For instance, in organotin(IV) derivatives, the carboxylate group of the acid coordinates to the tin atom. These studies confirm the molecular connectivity and provide valuable information on bond lengths and angles within the benzoic acid moiety. A detailed analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material.

Biological Significance and Signaling Pathways

2,4,5-Trifluoro-3-methoxybenzoic acid is a key precursor in the synthesis of a class of potent broad-spectrum antibiotics known as quinolones. These synthetic antibacterial agents exert their therapeutic effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2]

-

DNA Gyrase (a type II topoisomerase): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and transcription.

-

Topoisomerase IV (also a type II topoisomerase): This enzyme plays a critical role in the decatenation (separation) of daughter chromosomes following DNA replication.

Quinolone antibiotics bind to the complex of these enzymes with DNA, trapping them in a state where the DNA is cleaved.[3][4] This leads to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[3][4]

While specific IC50 values for quinolones derived directly from 2,4,5-Trifluoro-3-methoxybenzoic acid are not detailed in the readily available literature, the inhibitory concentrations of various fluoroquinolones against the topoisomerase IV of S. aureus have been reported to be in the range of 0.45 to 97 µg/ml.[5]

Conclusion

2,4,5-Trifluoro-3-methoxybenzoic acid is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its preparation via established protocols allows for the large-scale production of quinolone antibiotics. The structural features of this molecule, which can be fully elucidated through single-crystal X-ray diffraction, are key to its utility as a scaffold for drug design. The resulting antibiotics target fundamental processes in bacterial DNA replication, making them effective therapeutic agents. Further research into the crystal engineering of this and related compounds could lead to the development of new materials with tailored properties and enhanced biological activities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

2,4,5-Trifluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound with applications in the synthesis of various bioactive molecules.[1] Its trifluoro- and methoxy-substituted benzene ring provides a unique scaffold for the development of novel chemical entities with potential therapeutic or agricultural applications. This guide will explore the most common and industrially relevant methods for its preparation.

Synthesis Pathways

Two primary synthetic routes for 2,4,5-Trifluoro-3-methoxybenzoic acid have been prominently described in the literature. Both pathways typically commence from readily available starting materials and involve a series of well-established chemical transformations.

Pathway 1: From Tetrachlorophthalic Anhydride

This pathway begins with tetrachlorophthalic anhydride and proceeds through a multi-step sequence involving imidization, fluorination, ring-opening, decarboxylation, methylation, and finally, acidification to yield the desired product.[2]

Pathway 2: From Tetrafluorophthalimide

This alternative route starts with a tetrafluorophthalimide and involves reaction with an alkali metal hydroxide, followed by methylation and subsequent acidification to produce 2,4,5-Trifluoro-3-methoxybenzoic acid.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid and its intermediates.

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Methylation of 4-hydroxy-3,5,6-trifluorophthalic acid | 4-hydroxy-3,5,6-trifluorophthalic acid | Methyl 3-methoxy-2,4,5-trifluorobenzoate | Diphenylmethane, Methylating Agent | 90.5% | [4] |

| Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate | Methyl 4-fluoro-3-methoxybenzoate | 3-methoxy-4-fluorobenzoic acid | Sodium hydroxide, Methanol, Water | 97% | [5] |

| Chlorination of 2,3,4,5-tetrafluorobenzoic acid | 2,3,4,5-tetrafluorobenzoic acid | 2,3,4,5-tetrafluorobenzoyl chloride | Triphosgene, DMF, 1,2-dichloroethane | 95% | [6] |

Experimental Protocols

Pathway 1: Detailed Methodology

Step 1: Synthesis of N-Methyl Tetrachlorophthalimide Tetrachlorophthalic anhydride is reacted with methylamine. The reaction temperature is typically maintained between 100-120 °C.[2]

Step 2: Synthesis of N-Methyl Tetrafluorophthalimide The N-methyl tetrachlorophthalimide obtained is then subjected to a fluorination reaction using an alkali metal fluoride, such as potassium fluoride. This step is generally carried out at a temperature of 135-155 °C.[2]

Step 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid N-methyl tetrafluorophthalimide undergoes a ring-opening and decarboxylation reaction in the presence of sodium hydroxide. The reaction mixture is then acidified to a pH of 3-4 to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.[2]

Step 4: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid The hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using dimethyl sulfate in the presence of sodium hydroxide. Subsequent acidification of the resulting sodium salt furnishes 2,4,5-Trifluoro-3-methoxybenzoic acid.[2]

Pathway 2: Detailed Methodology

Step 1: Formation of Hydroxy Intermediates A tetrafluorophthalimide is reacted with an alkali metal hydroxide. This reaction produces a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide. The reaction can be performed at temperatures ranging from room temperature to about 130 °C, with a preferred range of 75 to 105 °C.[3]

Step 2: Methylation The mixture of hydroxy intermediates is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a solvent like acetone. The reaction is typically heated to reflux.[3]

Step 3: Acidification and Ring Closure After methylation, the reaction mixture is acidified with an acid like HCl to a pH of 1.0. This step leads to the formation of 4-methoxy-3,5,6-trifluoro-N-methylphthalimide.[3]

Step 4: Hydrolysis and Decarboxylation The methylated intermediate is then hydrolyzed and decarboxylated using a strong acid such as 40% (w/w) sulfuric acid at elevated temperatures (e.g., 145 °C) to yield 3-methoxy-2,4,5-trifluorobenzoic acid.[3] The product is then extracted using an organic solvent like ethyl acetate.[3]

Conclusion

The synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid can be achieved through multiple synthetic pathways, with the choice of route often depending on the availability of starting materials, desired scale, and process safety considerations. The methods detailed in this guide provide a solid foundation for researchers and professionals working on the synthesis of this important chemical intermediate. Further optimization of reaction conditions and exploration of alternative, more environmentally benign methods, such as the mentioned "one-pot" synthesis, could lead to more efficient and sustainable production processes.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 3. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 4. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. This document details the starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.

Introduction

2,4,5-Trifluoro-3-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluorinated and methoxylated phenyl ring structure is a common motif in modern drug design, contributing to improved metabolic stability and binding affinity. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide focuses on the most prevalent and well-documented synthetic pathway, commencing from tetrachlorophthalic anhydride.

Overview of the Synthetic Pathway

The principal industrial synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid initiates with tetrachlorophthalic anhydride. The overall transformation involves a four-step sequence:

-

Imidization: Reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide.

-

Fluorination: Halogen exchange reaction of the tetrachloro-intermediate with a fluoride source, typically potassium fluoride, to yield N-methyl tetrafluorophthalimide.

-

Hydrolysis and Decarboxylation: Ring opening of the phthalimide and subsequent decarboxylation to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.

-

Methylation: O-methylation of the hydroxyl group to afford the final product, 2,4,5-Trifluoro-3-methoxybenzoic acid.

An alternative, though less detailed in the literature, route begins with tetrafluorophthalic acid.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid, compiled from various sources.

Table 1: Synthesis of N-methyl tetrachlorophthalimide

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Tetrachlorophthalic anhydride | Methylamine | Water | 105-110 | 10 | High | - |

Table 2: Synthesis of N-methyl tetrafluorophthalimide

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| N-methyl tetrachlorophthalimide | Potassium fluoride | DMSO | 135-155 | 1-8 | >90 (GC) | 94 |

Table 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid

| Starting Material | Reagents | pH | Temperature | Time | Yield | Purity |

| N-methyl tetrafluorophthalimide | Sodium hydroxide, Acid | 3-4 (acidification) | - | - | - | - |

Table 4: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide | Water | 40-45 | - | 89-92 | - |

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid.

Step 1: Synthesis of N-methyl tetrachlorophthalimide

Procedure:

-

To a reaction vessel, add tetrachlorophthalic anhydride and water.

-

While maintaining the temperature below 35°C, slowly add an aqueous solution of methylamine (40 wt%).

-

After the addition is complete, heat the mixture to reflux at 105-110°C for 10 hours.[1]

-

Cool the reaction mixture to 20-30°C and collect the solid product by centrifugation.

-

Dry the solid to obtain N-methyl tetrachlorophthalimide. The mother liquor can be recycled.

Step 2: Synthesis of N-methyl tetrafluorophthalimide

Procedure:

-

In a suitable reactor, combine N-methyl tetrachlorophthalimide, anhydrous potassium fluoride, and dimethyl sulfoxide (DMSO).

-

Heat the mixture to a temperature between 135°C and 155°C.[2]

-

Maintain the reaction at this temperature for 1 to 8 hours. The reaction progress can be monitored by gas chromatography (GC). A yield of at least 90% is expected.[3][4]

-

After completion, the reaction mixture is cooled, and the product is isolated.

Step 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid

Procedure:

-

The N-methyl tetrafluorophthalimide obtained in the previous step is subjected to hydrolysis with an aqueous solution of sodium hydroxide. This reaction opens the imide ring.

-

The resulting sodium salt of the phthalamic acid derivative undergoes decarboxylation.

-

The reaction mixture is then acidified to a pH of 3-4 to precipitate the 2,4,5-trifluoro-3-hydroxybenzoic acid.[1][2]

Step 4: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid

Procedure:

-

Dissolve 2,4,5-trifluoro-3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Add dimethyl sulfate to the solution. The temperature of the reaction mixture may rise to 40-45°C.[5]

-

Continue the reaction until the methylation is complete.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 2,4,5-Trifluoro-3-methoxybenzoic acid.

-

The crude product can be purified by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway for 2,4,5-Trifluoro-3-methoxybenzoic acid.

Caption: Synthetic pathway from tetrachlorophthalic anhydride.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] This document details the synthetic pathways, experimental protocols, and relevant quantitative data, offering valuable insights for professionals in chemical research and drug development.

Core Synthesis Pathway

The industrial preparation of 2,4,5-Trifluoro-3-methoxybenzoic acid predominantly originates from tetrachlorophthalic anhydride. The synthesis involves a multi-step process, which is outlined below. An alternative starting material that can be utilized is tetrafluorophthalic acid.[2]

The general synthetic route from tetrachlorophthalic anhydride involves the following key transformations:

-

Imidization: Reaction of tetrachlorophthalic anhydride with an amine, typically methylamine, to form N-methyl tetrachlorophthalimide.[3]

-

Fluorination: Substitution of chlorine atoms with fluorine using an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.[3]

-

Ring Opening and Hydroxylation: Treatment with a strong base like sodium hydroxide, which opens the imide ring and substitutes a fluorine atom with a hydroxyl group.[3][4]

-

Decarboxylation and Acidification: Subsequent acidification and heating lead to decarboxylation, forming 2,4,5-trifluoro-3-hydroxybenzoic acid.[2][3]

-

Methylation: The hydroxyl group is then methylated, typically using dimethyl sulfate in the presence of a base, to give the sodium salt of 2,4,5-trifluoro-3-methoxybenzoic acid.[3]

-

Final Acidification: The final step is acidification to yield the desired product, 2,4,5-Trifluoro-3-methoxybenzoic acid.[3]

A visual representation of this synthetic pathway is provided below.

Detailed Reaction Mechanism

The formation of 2,4,5-Trifluoro-3-methoxybenzoic acid proceeds through a series of well-defined reaction steps. The mechanism involves nucleophilic substitution, ring-opening, decarboxylation, and etherification.

A detailed workflow illustrating the progression from the intermediate 2,4,5-Trifluoro-3-hydroxybenzoic acid is presented below.

Quantitative Data Summary

The efficiency of the synthesis is dependent on the reaction conditions. The following table summarizes key quantitative data reported in the literature.

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| Overall Process | Tetrachlorophthalic anhydride | Methylamine, KF, NaOH, Dimethyl Sulfate, SOCl₂ | 2,4,5-trifluoro-3-methoxy benzoyl chloride | 55.4 | [3] |

| Methylation & Decarboxylation | 4-hydroxy-3,5,6-trifluorophthalic acid | Diphenylmethane | Methyl 3-methoxy-2,4,5-trifluorobenzoate | 90.5 | [5] |

| Hydrolysis | Methyl 4-fluoro-3-methoxybenzoate | Sodium hydroxide, HCl | 3-methoxy-4-fluorobenzoic acid | 97 | [6] |

Experimental Protocols

The following protocols are derived from patented industrial preparation methods and provide a general guideline for the synthesis.[3]

Step 1: Synthesis of N-methyl tetrachlorophthalimide

-

React tetrachlorophthalic anhydride with methylamine.

-

The reaction is typically carried out at a temperature of 100-120 °C.[3]

Step 2: Synthesis of N-methyl tetrafluorophthalimide

-

The N-methyl tetrachlorophthalimide obtained from the previous step is reacted with an alkali metal fluoride, such as potassium fluoride.

-

This fluorination reaction is generally conducted at a temperature of 135-155 °C.[3]

Step 3: Synthesis of 2,4,5-trifluoro-3-hydroxybenzoic acid

-

N-methyl tetrafluorophthalimide is subjected to a mixed reaction with sodium hydroxide. This results in the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate.

-

The reaction mixture then undergoes decarboxylation and is subsequently acidified to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.[3]

Step 4: Synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid

-

The 2,4,5-trifluoro-3-hydroxybenzoic acid is reacted with dimethyl sulfate in the presence of a base to form 2,4,5-trifluoro-3-methoxybenzoic acid sodium salt.[3]

-

The resulting salt is then acidified to produce the final product, 2,4,5-trifluoro-3-methoxybenzoic acid.[3]

The logical flow of the experimental procedure is illustrated in the diagram below.

This guide provides a detailed overview of the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid. For specific applications and scaling up, further optimization of the described protocols may be necessary. Always adhere to laboratory safety standards when handling the chemicals involved in this synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]

- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 4. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 5. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Research Applications of 2,4,5-Trifluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract